Cas no 1260784-53-9 (Ethyl 3-fluoro-2-methylisonicotinate)
Ethyl 3-fluoro-2-methylisonicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-fluoro-2-methylisonicotinate
- ethyl 3-fluoro-2-methylpyridine-4-carboxylate
- 1260784-53-9
- SCHEMBL17295833
- Ethyl3-fluoro-2-methylisonicotinate
- DTXSID50743859
- SB53620
- G14743
- 1227571-94-9
- A889784
-
- Inchi: 1S/C9H10FNO2/c1-3-13-9(12)7-4-5-11-6(2)8(7)10/h4-5H,3H2,1-2H3
- InChI Key: XQSHBGAAYLGXJE-UHFFFAOYSA-N
- SMILES: FC1C(C)=NC=CC=1C(=O)OCC
Computed Properties
- Exact Mass: 183.07000
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19000
- LogP: 1.70580
Ethyl 3-fluoro-2-methylisonicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178658-1g |
Ethyl 3-fluoro-2-methylisonicotinate |
1260784-53-9 | 95% | 1g |
$1169 | 2021-08-05 | |
| Chemenu | CM178658-1g |
Ethyl 3-fluoro-2-methylisonicotinate |
1260784-53-9 | 95% | 1g |
$846 | 2022-06-13 | |
| Alichem | A029010759-1g |
Ethyl 4-chloro-3-fluoropicolinate |
1260784-53-9 | 95% | 1g |
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| Aaron | AR000RXN-100mg |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 100mg |
$50.00 | 2025-02-13 | |
| Aaron | AR000RXN-250mg |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 250mg |
$85.00 | 2025-02-13 | |
| Aaron | AR000RXN-1g |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 1g |
$227.00 | 2025-02-13 | |
| 1PlusChem | 1P000RPB-100mg |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 100mg |
$69.00 | 2024-07-09 | |
| 1PlusChem | 1P000RPB-250mg |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 250mg |
$104.00 | 2024-07-09 | |
| 1PlusChem | 1P000RPB-1g |
2-Pyridinecarboxylic acid, 4-chloro-3-fluoro-, ethyl ester |
1260784-53-9 | 95% | 1g |
$245.00 | 2024-07-09 | |
| A2B Chem LLC | AA35103-100mg |
Ethyl 3-fluoro-2-methylisonicotinate |
1260784-53-9 | 95% | 100mg |
$52.00 | 2024-04-20 |
Ethyl 3-fluoro-2-methylisonicotinate Suppliers
Ethyl 3-fluoro-2-methylisonicotinate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethyl 3-fluoro-2-methylisonicotinate
Recent Advances in the Application of Ethyl 3-fluoro-2-methylisonicotinate (CAS: 1260784-53-9) in Chemical Biology and Pharmaceutical Research
Ethyl 3-fluoro-2-methylisonicotinate (CAS: 1260784-53-9) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This heterocyclic ester derivative has garnered significant attention due to its unique structural features, which enable selective modifications for targeted drug design. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, offering new avenues for the development of therapeutics addressing unmet medical needs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent FGFR (fibroblast growth factor receptor) inhibitors. Researchers utilized Ethyl 3-fluoro-2-methylisonicotinate as a core scaffold, modifying its ester group to develop compounds with nanomolar affinity for FGFR1-4. The fluorine substitution at the 3-position was found to significantly enhance metabolic stability while maintaining target engagement, addressing a key challenge in kinase inhibitor development.
In antimicrobial research, a team from the University of Tokyo reported promising results using derivatives of 1260784-53-9 against drug-resistant bacterial strains. Their work, published in Antimicrobial Agents and Chemotherapy, showed that fluorinated isonicotinate derivatives exhibited potent activity against MRSA (methicillin-resistant Staphylococcus aureus) by targeting bacterial cell wall synthesis. The ethyl ester moiety was crucial for membrane penetration, while the fluorine atom contributed to target specificity.
Recent synthetic methodology developments have also expanded the applications of this compound. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables direct functionalization of Ethyl 3-fluoro-2-methylisonicotinate at the 4-position, previously considered challenging due to steric hindrance. This breakthrough has opened new possibilities for creating diverse molecular libraries for high-throughput screening in drug discovery programs.
Pharmacokinetic studies of derivatives containing the 1260784-53-9 core structure have shown improved metabolic stability compared to non-fluorinated analogs. Research published in Drug Metabolism and Disposition demonstrated that the fluorine atom significantly reduces oxidative metabolism by cytochrome P450 enzymes, leading to longer half-lives in preclinical models. This property makes it particularly valuable for developing once-daily oral medications.
The compound's safety profile has also been investigated in recent toxicological studies. A comprehensive assessment published in Regulatory Toxicology and Pharmacology concluded that Ethyl 3-fluoro-2-methylisonicotinate and its major metabolites show favorable toxicity profiles in rodent models, with no significant genotoxic effects observed at therapeutic concentrations. These findings support its continued use as a pharmaceutical intermediate.
Looking forward, several pharmaceutical companies have included 1260784-53-9 derivatives in their preclinical pipelines, particularly for oncology and infectious disease applications. The unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions this compound as a valuable tool in modern drug discovery efforts. Future research directions may explore its potential in targeted protein degradation and covalent inhibitor design, expanding its utility in chemical biology.
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